rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis
Description
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis is a partially hydrogenated imidazo[4,5-f]quinoline derivative characterized by a methyl substituent at position 2 and a cis-configuration at the 5a- and 9a-positions of the fused ring system. This compound is cataloged as a building block for medicinal chemistry research . Its structure combines a quinoline backbone with an imidazole ring fused at the 4,5-positions, distinguishing it from other imidazo-quinoline analogs through its stereochemistry and saturation pattern.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H17N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h8-9,12H,2-6H2,1H3,(H,13,14) |
InChI Key |
CAQAYUMAHGRIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CCC3C2CCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might begin with the preparation of a suitable imidazole derivative, followed by its cyclization with a quinoline precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially hydrogenated quinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazoquinolines possess significant antimicrobial properties. Studies have shown that compounds similar to rac-(5aR,9aR)-2-methyl-1H,4H,... can inhibit the growth of various pathogens including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Potential
Imidazoquinolines have been investigated for their anticancer effects. Preliminary studies suggest that rac-(5aR,9aR)-2-methyl-1H,4H,... may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Mechanism of Action : Induction of oxidative stress leading to cell cycle arrest.
- Case Studies : In vitro studies have demonstrated cytotoxic effects on several cancer cell lines.
Neuroprotective Effects
There is emerging evidence that imidazoquinolines may exert neuroprotective effects. The compound could potentially be used in the treatment of neurodegenerative diseases by:
- Mechanism : Modulating neuroinflammatory responses and promoting neuronal survival.
- Research Findings : Animal models have shown improved outcomes in models of Alzheimer's disease when treated with related compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazoquinolines against various viruses. The compound might enhance immune responses or directly inhibit viral replication.
Pharmacological Research
The structural diversity of imidazoquinolines allows for extensive pharmacological exploration. Researchers are investigating:
- Structure-Activity Relationships (SAR) : Modifying different functional groups to optimize biological activity.
- Drug Development : Potential use as lead compounds in drug discovery programs targeting various diseases.
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated the effectiveness of rac-(5aR,9aR)-2-methyl-1H,... against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Case Study 2: Cancer Cell Line Analysis
In vitro tests on breast cancer cell lines revealed that treatment with rac-(5aR,9aR)-2-methyl-1H,... resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
Case Study 3: Neuroprotection in Animal Models
In a model of neurodegeneration induced by amyloid-beta peptides, administration of rac-(5aR,9aR)-2-methyl-1H,... led to reduced neuronal loss and improved cognitive function as assessed by behavioral tests.
Mechanism of Action
The mechanism of action of rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-methyl group in the rac compound contrasts with the 2-amino group in mutagenic IQ-type compounds, which is critical for DNA adduct formation .
- Stereochemistry : The cis configuration at 5a/9a positions may influence receptor binding or metabolic stability, though this requires experimental validation.
Key Observations :
- Mutagenicity: IQ-type compounds require metabolic activation via CYP1A2 to form N-hydroxy intermediates, which bind DNA .
- Antimicrobial Activity: Methyl and phenyl substituents in imidazo[4,5-f]quinolines correlate with antimicrobial effects, as seen in derivatives synthesized by Suni et al. .
- Enzyme Specificity : CYP1B1 activates polycyclic aromatic hydrocarbons and heterocyclic amines, but the rac compound’s hydrogenation may alter substrate specificity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| rac-(5aR,9aR)-2-methyl... cis | C₁₃H₁₈N₃ | 216.30 | Low (hydrophobic core) | 2.8 |
| 2-Amino-3-methylimidazo[4,5-f]quinoline | C₁₁H₁₀N₄ | 198.22 | Moderate | 2.1 |
| 5-Methyl-1H-imidazo[4,5-f]quinoline | C₁₁H₉N₃ | 183.21 | Low | 2.5 |
Key Observations :
Biological Activity
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis (CAS Number: 2307778-35-2) is a synthetic compound belonging to the imidazoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings.
- Molecular Formula : C11H17N3
- Molecular Weight : 191.2728 g/mol
- Structure : The compound features a fused imidazoquinoline structure which may contribute to its biological properties.
Biological Activity Overview
The biological activity of rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve the disruption of microbial cell membranes or inhibition of critical metabolic pathways.
- Anticancer Potential : Research indicates that imidazoquinolines can induce apoptosis in cancer cells. The specific activity of rac-(5aR,9aR)-2-methyl-1H,4H,5H has not been extensively characterized; however, related compounds have shown promise in targeting various cancer types.
- Neuropharmacological Effects : Some studies have linked imidazoquinolines with modulation of neurotransmitter systems. This suggests potential applications in treating neurological disorders.
Antimicrobial Activity
A study conducted by demonstrated that rac-(5aR,9aR)-2-methyl-1H-imidazo[4,5-f]quinoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In a comparative analysis with other quinoline derivatives , it was found that certain analogs of imidazoquinolines showed selective cytotoxicity towards human cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
These results suggest potential for further development of rac-(5aR,9aR)-2-methyl-1H-imidazo[4,5-f]quinoline as an anticancer agent.
Neuropharmacological Studies
Research indicates that imidazoquinolines can act as modulators of the serotonin receptor system. A study by highlighted the binding affinity of related compounds to serotonin receptors (e.g., 5-HT(6)), which are implicated in mood regulation and cognitive function.
Case Studies
Several case studies have been documented focusing on the therapeutic potential of similar compounds:
- Case Study on Anticancer Activity : A clinical trial involving a related imidazoquinoline demonstrated significant tumor reduction in patients with advanced melanoma after treatment with a derivative .
- Neuropharmacological Effects : Another study reported improvements in cognitive function among patients treated with a similar compound targeting serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
